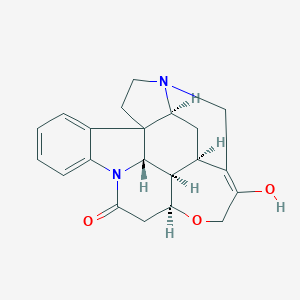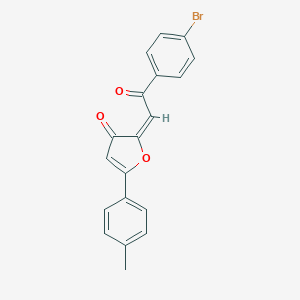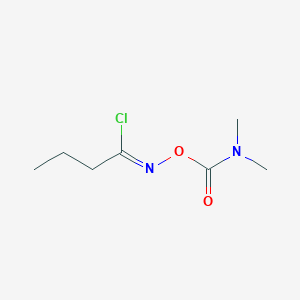![molecular formula C22H19N3O2 B236379 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a synthetic chemical compound that has shown potential in scientific research applications. This compound is also known as BI 2536 and is a selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating cell division.
Wirkmechanismus
PLK1 plays a crucial role in regulating cell division, particularly in the late stages of mitosis. BI 2536 inhibits PLK1 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BI 2536 has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, BI 2536 has been shown to have an effect on the microtubule cytoskeleton, leading to defects in mitotic spindle formation and chromosome segregation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BI 2536 is its selectivity for PLK1, which reduces the likelihood of off-target effects. However, one limitation of BI 2536 is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide in scientific research. One potential direction is the development of more potent and selective PLK1 inhibitors based on the structure of BI 2536. Another direction is the investigation of the use of BI 2536 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the use of BI 2536 in preclinical studies for the treatment of specific types of cancer, such as breast cancer or prostate cancer, could be explored.
Synthesemethoden
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-5-nitrophenylamine to form the nitroanilide intermediate, which is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 2-(2-aminophenyl)-1H-benzimidazole to form the final product, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been shown to have potential in scientific research applications, particularly in the field of cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. BI 2536 has been shown to be a potent and selective inhibitor of PLK1, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
|---|---|
Molekularformel |
C22H19N3O2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H19N3O2/c1-14-11-12-15(21-23-17-8-4-5-9-18(17)24-21)13-19(14)25-22(26)16-7-3-6-10-20(16)27-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
UCDSJLAWPAGWJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)